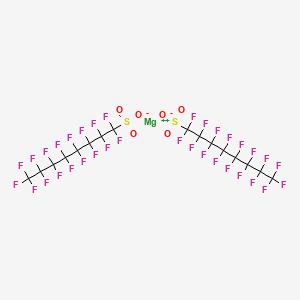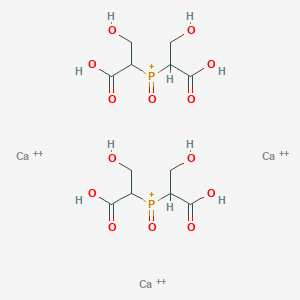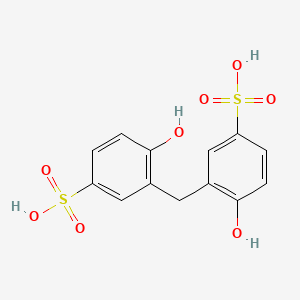
3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid is an organic compound with the molecular formula C13H12O8S2. It is characterized by the presence of two hydroxybenzenesulphonic acid groups connected by a methylene bridge. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid typically involves the reaction of 4-hydroxybenzenesulphonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aromatic rings. The reaction conditions often include a temperature range of 60-80°C and a pH of around 2-3 to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction mechanism but is optimized for large-scale production with controlled temperature, pressure, and pH conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulphonic acid: A precursor in the synthesis of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid.
3,3’-Methylenebis(4-hydroxybenzoic acid): Similar structure but with carboxylic acid groups instead of sulfonic acid groups.
Uniqueness
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid is unique due to its dual sulfonic acid groups, which confer distinct solubility and reactivity properties compared to similar compounds. This makes it particularly valuable in applications requiring high water solubility and strong acidic functionality .
Propriétés
Numéro CAS |
93917-84-1 |
|---|---|
Formule moléculaire |
C13H12O8S2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H12O8S2/c14-12-3-1-10(22(16,17)18)6-8(12)5-9-7-11(23(19,20)21)2-4-13(9)15/h1-4,6-7,14-15H,5H2,(H,16,17,18)(H,19,20,21) |
Clé InChI |
ANDAIHNNGUNSPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)CC2=C(C=CC(=C2)S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


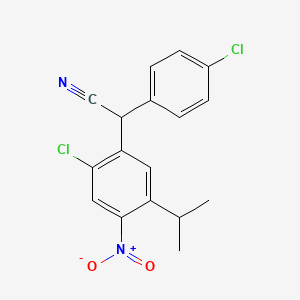
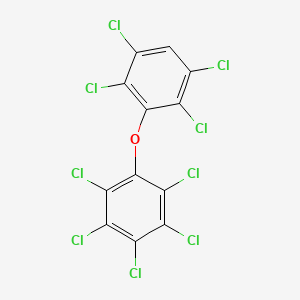
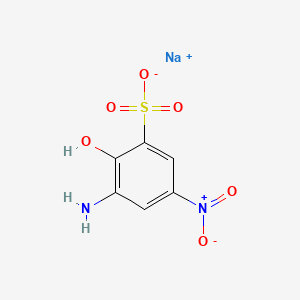
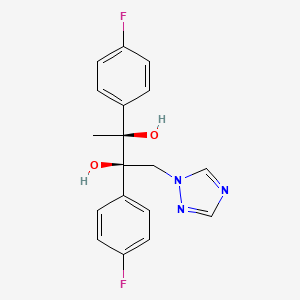
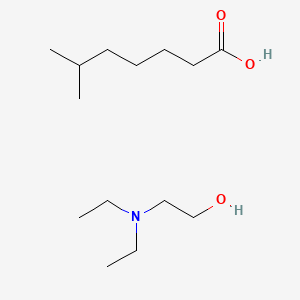

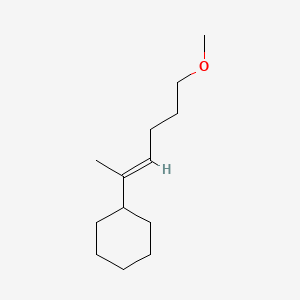

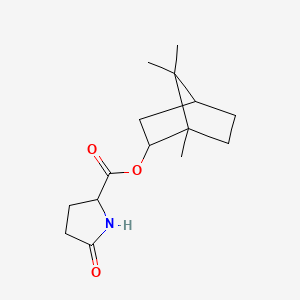
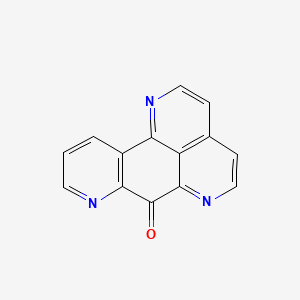
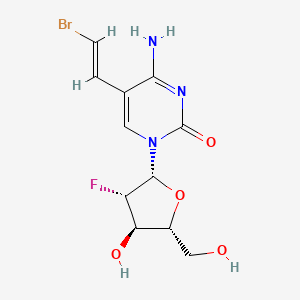
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
